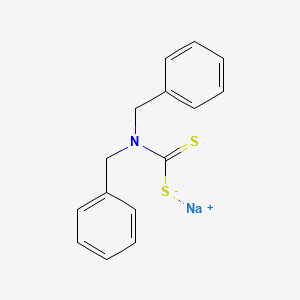

Sodium dibenzyldithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligands in Contemporary Chemistry

Dithiocarbamates are a class of monoanionic 1,1-dithiolate ligands with the general formula R₂NCS₂⁻ or RNHCS₂⁻. bohrium.comasianpubs.org These ligands have a long and storied history in chemistry and are prized for their versatility. bohrium.com Their preparation is often straightforward, typically involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, a process that is generally fast, exothermic, and results in high yields. bohrium.comresearchgate.net The properties of the resulting dithiocarbamate salt, such as solubility in water or organic solvents, can be tuned by the choice of the amine and the cation. bohrium.comresearchgate.net

A key feature of dithiocarbamate ligands is their exceptional ability to form stable complexes with a vast array of elements, including all transition metals and a majority of main group, lanthanide, and actinide elements. bohrium.comresearchgate.net This strong chelating ability is typically achieved through the two sulfur donor atoms, which allows them to act as bidentate ligands. asianpubs.orgnih.gov The electronic structure of dithiocarbamates is characterized by resonance between a dithiocarbamate and a thioureide form. bohrium.comresearchgate.net This delocalization allows them to stabilize metals in a wide range of oxidation states, making their complexes electrochemically rich. bohrium.com This versatility has led to their use in numerous applications, including as heavy metal remediation agents nih.gov, components of stationary phases in chromatography nih.gov, vulcanization accelerators in the rubber industry researchgate.net, and as precursors in the synthesis of other useful compounds. asianpubs.orgresearchgate.net While both the ligands and their metal complexes are useful, the complexes often exhibit enhanced potency in various applications. nih.gov

Historical Context and Evolution of Research on Dibenzyldithiocarbamates

While dithiocarbamates as a class have been known for a long time, research into specific derivatives like dibenzyldithiocarbamate (B1202937) has evolved significantly over the decades, driven by advancements in analytical technology and materials science. bohrium.com Early research in the 1980s highlighted the utility of sodium dibenzyldithiocarbamate as an effective precipitating agent for the preconcentration of trace elements in water samples. acs.org This allowed for the analysis of multiple elements by techniques such as energy-dispersive X-ray fluorescence and inductively coupled plasma atomic emission spectrometry (ICP-AES), demonstrating its value in environmental analysis. acs.orgscience.gov

The application of dibenzyldithiocarbamates expanded into industrial chemistry, particularly as accelerators in the vulcanization of rubber. researchgate.net More recent research has explored the synergistic effects of dibenzyldithiocarbamate derivatives when used with other accelerators in silica-filled styrene-butadiene elastomer, showing they can enhance vulcanization efficiency, reduce the optimal vulcanization time, and improve the final properties of the material. researchgate.net This research also demonstrated the potential to reduce the amount of zinc oxide, a common but environmentally scrutinized component, in the vulcanization process. researchgate.net

In recent years, the evolution of research has seen this compound employed in more sophisticated chemical applications. It has been used as a derivatization reagent in high-performance liquid chromatography (HPLC) methods. researchgate.netmdpi.com This approach enhances the detection sensitivity for analyzing potential genotoxic impurities in active pharmaceutical ingredients, showcasing its role in modern pharmaceutical quality control. researchgate.netresearchgate.netresearchgate.net Furthermore, its function as a ligand has been leveraged in synthetic inorganic chemistry to create novel metal complexes, such as new bipyridine gold(III) dithiocarbamate-containing compounds, which are subjects of ongoing research. nih.gov This trajectory shows a clear evolution from a simple analytical precipitant to a key component in advanced materials and highly sensitive analytical methodologies.

Significance of this compound as a Chemical Entity

This compound (C₁₅H₁₄NNaS₂) is a significant chemical compound within the broader family of dithiocarbamates, distinguished by the two benzyl (B1604629) groups attached to the nitrogen atom. chemicalbook.com This structure imparts specific properties, such as lower water solubility compared to simpler dialkyldithiocarbamates, which is advantageous in certain applications. It typically appears as a white to light yellow crystalline powder. chemicalbook.comtcichemicals.com

Table 1: Chemical Properties of this compound

The significance of this compound in chemical research stems from its diverse applications:

Analytical Chemistry : It is a valuable reagent for the separation and preconcentration of trace metal ions from environmental samples. acs.org It functions as a chelating agent that forms precipitates with a wide array of trace elements, which can then be collected and analyzed. acs.org This property is crucial for monitoring water quality. acs.org More recently, it has been adopted as a derivatization reagent in HPLC to increase the sensitivity and selectivity of methods for detecting impurities in pharmaceutical products. researchgate.netmdpi.com

Inorganic and Materials Chemistry : As a robust ligand, this compound is used in the synthesis of novel coordination compounds. nih.gov For instance, it serves as a precursor in the creation of gold(III) complexes, which are explored for their unique chemical properties. nih.gov It is also utilized as a cross-linking agent during the preparation of organic polymers, helping to modify and enhance their mechanical properties.

Industrial Chemistry : In the rubber industry, dibenzyldithiocarbamate-based accelerators have a significant role in the sulfur vulcanization of elastomers. researchgate.net Research has confirmed a synergistic effect when used with other accelerators, leading to improved vulcanization efficiency and enhanced performance characteristics of the final rubber product, such as higher tensile strength and better resistance to thermo-oxidative aging. researchgate.net

Table of Mentioned Compounds

Structure

3D Structure of Parent

Properties

CAS No. |

55310-46-8 |

|---|---|

Molecular Formula |

C15H15NNaS2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

sodium;N,N-dibenzylcarbamodithioate |

InChI |

InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18); |

InChI Key |

YKVABMCSVUSETE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S.[Na] |

Other CAS No. |

55310-46-8 |

Pictograms |

Irritant |

Related CAS |

99-22-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization Techniques

Synthetic Pathways for Sodium Dibenzyldithiocarbamate (B1202937)

Classical Synthesis via Amine and Carbon Disulfide Reaction

The primary and most well-established method for synthesizing sodium dibenzyldithiocarbamate involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of a strong base, typically sodium hydroxide (B78521). tandfonline.cominformahealthcare.com This reaction is a specific example of the general synthesis for dithiocarbamates, which has been a cornerstone in organosulfur chemistry since the early 20th century. nih.gov

The synthesis is generally carried out in a suitable solvent. One common procedure involves dissolving sodium hydroxide in water or ethanol (B145695) and cooling the solution in an ice bath. tandfonline.cominformahealthcare.com Dibenzylamine is then added to this cold mixture, followed by the slow, dropwise addition of ice-cold carbon disulfide. tandfonline.com The order of reagent addition can vary, with some methods adding the base first, followed by the amine and then carbon disulfide, without significantly impacting the final product, provided the stoichiometry is correct. nih.gov The mixture is typically stirred for several hours at a low temperature and may be left to react overnight at room temperature. tandfonline.com The resulting precipitate, initially peach-colored, is then filtered and washed with a solvent like diethyl ether until it becomes a white solid, which is then dried in a desiccator. tandfonline.com

The fundamental reaction mechanism involves the nucleophilic attack of the secondary amine (dibenzylamine) on the electrophilic carbon of carbon disulfide. The presence of sodium hydroxide is crucial as it deprotonates the initially formed dithiocarbamic acid, yielding the sodium salt, which is stable and can be isolated. tandfonline.comnih.gov

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and stoichiometry. tandfonline.cominformahealthcare.com

A modified procedure specifies dispersing sodium hydroxide in ethanol and maintaining the temperature at 0°C. informahealthcare.com Dibenzylamine is added to this ice-cold mixture and stirred for 30 minutes before the slow addition of cold carbon disulfide. The reaction is then left to stir for an additional 3 hours at this low temperature. informahealthcare.com This method resulted in a yield of 54%. informahealthcare.com Another reported synthesis using a mixture of water and methanol (B129727) as the solvent system achieved a significantly higher yield of 88.4%. tandfonline.com

Further optimization can be seen in patented industrial processes for the synthesis of related compounds, where precise stoichiometric ratios are defined. For instance, in the preparation of the zinc salt, the initial formation of this compound specifies weight ratios of CS₂ to dibenzylamine as 1:1.5–2.8 and NaOH to dibenzylamine as 1:2–5.2. While these ratios are for a subsequent reaction, they highlight the industrial focus on optimizing reactant concentrations to drive the reaction to completion and maximize yield. The use of continuous flow reactors has also been proposed to enhance throughput for industrial-scale production.

Green Chemistry Approaches in Dithiocarbamate (B8719985) Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign or "green" synthetic methods for dithiocarbamates. tandfonline.comresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Key aspects of green chemistry in this context include the use of alternative solvents, solvent-free conditions, and catalyst-free reactions. tandfonline.comresearchgate.netorganic-chemistry.org

For dithiocarbamate synthesis in general, green solvents like polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DES) have been successfully employed. scielo.brrsc.org These solvents can often be recovered and recycled, reducing the environmental impact. rsc.org One-pot, three-component reactions involving an amine, carbon disulfide, and an electrophile are particularly attractive from a green chemistry perspective due to their high atom economy and operational simplicity. tandfonline.comscielo.br

Solvent-free reaction conditions represent another significant advancement. organic-chemistry.orgorganic-chemistry.org For example, a highly efficient, mild, and simple synthesis of dithiocarbamates has been developed by reacting amines, carbon disulfide, and alkyl halides without any catalyst or solvent. organic-chemistry.org Some methods also utilize visible-light-mediated reactions, which offer an eco-friendly and facile route to dithiocarbamates without the need for metal catalysts. tandfonline.com While these green methodologies are reported for the general class of dithiocarbamates, their application can be extrapolated to the synthesis of this compound to create more sustainable production processes. tandfonline.comresearchgate.net

Spectroscopic and Diffraction Characterization of this compound

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of dithiocarbamates is characterized by a few key absorption bands. tandfonline.comnih.gov

One of the most significant bands is the thioureide (C-N) stretching vibration, which appears in the region of 1450–1580 cm⁻¹. tandfonline.com For this compound, this band has been observed at 1443 cm⁻¹. informahealthcare.com The position of this band provides insight into the C-N bond order.

Another crucial region is between 940 cm⁻¹ and 1060 cm⁻¹, where the C-S stretching vibrations are found. tandfonline.com The spectra typically show bands for both the asymmetric and symmetric C-S stretches. In the case of this compound, these have been identified at 1144 cm⁻¹ (asymmetric) and 969 cm⁻¹ (symmetric). informahealthcare.com The presence of a single, sharp band for the C-S stretch in metal complexes of dithiocarbamates is often indicative of bidentate coordination, whereas two bands suggest a monodentate mode. tandfonline.compharmainfo.in

Table 1: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) informahealthcare.com |

|---|---|---|

| C-N (Thioureide) | Stretching (υ(C-N)) | 1443 |

| C-N | Stretching (υ(C₂-N)) | 1346 |

| C-S | Asymmetric Stretching (υ(C-S)Asym) | 1144 |

| C-S | Symmetric Stretching (υ(C-S)Sym) | 969 |

Data sourced from a study by G. O. Egharevba et al. informahealthcare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) groups give rise to distinct signals. The protons on the phenyl rings (C₆H₅) typically appear as a multiplet in the aromatic region, reported between δ 7.33 and 7.49 ppm. informahealthcare.com The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom appear as a singlet further upfield, with a reported chemical shift of δ 5.42 ppm. informahealthcare.com

The ¹³C NMR spectrum provides complementary information. The most downfield signal is attributed to the carbon of the dithiocarbamate group (NCS₂), which is highly deshielded and appears at δ 212.58 ppm. informahealthcare.com The carbons of the phenyl rings resonate in the typical aromatic region, between δ 126.96 and 136.79 ppm. informahealthcare.com The carbon of the methylene group (CH₂) is found at δ 59.63 ppm. informahealthcare.com The chemical shift of the NCS₂ carbon is a key indicator of the electronic structure of the dithiocarbamate moiety. nih.govacs.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Assignment | Chemical Shift (ppm) informahealthcare.com |

|---|---|---|

| ¹H | C₆H₅ (aromatic) | 7.33–7.49 (m) |

| ¹H | CH₂ (methylene) | 5.42 (s) |

| ¹³C | CS₂ (dithiocarbamate) | 212.58 |

| ¹³C | C (aromatic) | 126.96–128.83, 136.79 |

| ¹³C | CH₂ (methylene) | 59.63 |

Spectra recorded in D₂O. informahealthcare.com (m = multiplet, s = singlet)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the fragmentation behavior of compounds. For this compound, which has a molecular weight of 295.4 g/mol , mass spectrometry provides critical insights into its structure and stability. nih.govvwr.comchemicalbook.comcymitquimica.comfishersci.com

In mass spectrometric analysis, the fragmentation of sodium dialkyldithiocarbamates typically involves the initial loss of the sodium atom, resulting in a [M-22]⁺ ion. oup.com This is followed by the formation of a protonated dialkyl isothiocyanate through the elimination of a sulfhydryl (SH) radical. oup.com A key fragmentation pathway for many dithiocarbamates is the loss of a carbon disulfide (CS₂) molecule. oup.com

In the specific case of this compound, multiple fragmentation reactions contribute to the mass spectrum. A prominent feature is the formation of the benzyl ion (m/z 91), which often appears as the base peak, indicating its high stability. oup.com The fragmentation process can also lead to the formation of protonated dimethyl isothiocyanate (m/e 88) as a predominant reaction product. oup.com

Table 1: Key Mass Spectrometry Data for this compound and Related Fragments

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|

| Benzyl ion | 91 | Often the base peak, indicating a stable fragment. oup.com |

| Protonated dimethyl isothiocyanate | 88 | A major fragmentation product. oup.com |

| Carbon disulfide (CS₂) | 76 | A characteristic loss from dithiocarbamate ions. oup.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. basicmedicalkey.comrsc.orgtechnologynetworks.com The absorption of this radiation excites electrons from lower energy ground states to higher energy excited states. basicmedicalkey.com

For this compound, UV-Vis spectroscopy reveals characteristic absorption bands that correspond to specific electronic transitions within the molecule. When used as a derivatization reagent, the resulting product with methyl methanesulfonate (B1217627) shows a maximum absorption wavelength (λmax) at 276 nm. google.com Similarly, the derivative with ethyl methanesulfonate exhibits a λmax at 272 nm. google.com These absorptions are generally attributed to π→π* and n→π* transitions involving the dithiocarbamate chromophore. rsc.orgudel.edu The conjugation within the dibenzyldithiocarbamate structure influences the position and intensity of these absorption bands. basicmedicalkey.com

Table 2: UV-Vis Absorption Maxima for this compound Derivatives

| Derivative | λmax (nm) |

|---|---|

| Derivative with methyl methanesulfonate | 276 google.com |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystal, information about the crystal system, space group, and unit cell dimensions can be obtained. nih.gov

While specific XRD data for this compound itself is not extensively detailed in the provided results, studies on its metal complexes provide valuable structural insights. For instance, the complex bis(dibenzyldithiocarbamato)Zn(II) crystallizes in a monoclinic space group P21/n. informahealthcare.com In this complex, the zinc(II) ion is coordinated to two dibenzyldithiocarbamate ligands. informahealthcare.com Another example, N,N-dibenzyldithiocarbamato silver(I), crystallizes in the trigonal space group P31, forming a one-dimensional polymeric chain. tandfonline.com These studies demonstrate the chelating nature of the dibenzyldithiocarbamate ligand, which typically binds to metal ions through its two sulfur atoms. The analysis of such complexes helps to infer the structural properties of the parent sodium salt.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For metal complexes of dibenzyldithiocarbamate, TGA can reveal decomposition patterns. For example, the thermal decomposition of tris(N,N-dibenzyldithiocarbamato)indium(III) shows a significant weight loss with an onset temperature of 328°C. nasa.gov Analysis of the gaseous byproducts during the decomposition of this indium complex by mass spectrometry identified the release of CS₂ and benzyl moieties. nasa.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is useful for identifying phase transitions such as melting and crystallization. In the context of materials science, DSC has been used to study the crosslinking of rubber compounds containing this compound as an accelerator. nih.gov The crosslinking process is observed as an exothermic event, and the temperature range and enthalpy of this process can be determined from the DSC curve. nih.gov For instance, in a styrene-butadiene rubber (SBR) compound with a CBS accelerator, the crosslinking occurs in the temperature range of 178–232 °C. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₅H₁₄NNaS₂ nih.govcymitquimica.comuokerbala.edu.iq |

| Carbon disulfide | CS₂ |

| Methyl methanesulfonate | Not specified |

| Ethyl methanesulfonate | Not specified |

| bis(dibenzyldithiocarbamato)Zn(II) | C₃₀H₂₈N₂S₄Zn informahealthcare.com |

| N,N-dibenzyldithiocarbamato silver(I) | C₁₅H₁₄AgNS₂ tandfonline.com |

| tris(N,N-dibenzyldithiocarbamato)indium(III) | In(S₂CN(CH₂C₆H₅)₂)₃ |

| N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) | C₁₃H₁₆N₂S₂ |

Coordination Chemistry and Metal Complexation Dynamics

Dibenzyldithiocarbamate (B1202937) as a Versatile Ligand System

The dibenzyldithiocarbamate anion, derived from sodium dibenzyldithiocarbamate, is a powerful and adaptable ligand in the formation of metal complexes. semanticscholar.org Its utility stems from its distinct structural and electronic characteristics.

Chelation Properties and Bidentate Coordination Mode

The dibenzyldithiocarbamate ligand is recognized for its strong chelating ability, readily forming stable complexes with a wide array of transition metals. nih.govmdpi.comiosrjournals.org The primary mode of coordination is bidentate, where both sulfur atoms of the dithiocarbamate (B8719985) group bind to a single metal center. researchgate.net This forms a stable four-membered chelate ring, a thermodynamically favored arrangement. researchgate.net This bidentate chelation is the dominant coordination mode, particularly in non-polar solvents.

The dithiocarbamate group acts as a mono-anionic ligand, and its two sulfur donor atoms readily form coordinate bonds with metal ions. nih.govmdpi.com This capacity to form stable chelate rings is a key factor in its widespread use in coordination chemistry.

Factors Influencing Ligand Conformation and Bonding

Several factors can influence the conformation and bonding of the dibenzyldithiocarbamate ligand within a metal complex. The electronic properties of the substituents on the nitrogen atom can affect the electron density on the sulfur atoms, thereby influencing the strength of the metal-sulfur bonds. researchgate.net

The steric bulk of the benzyl (B1604629) groups attached to the nitrogen atom also plays a significant role. This steric hindrance can influence the coordination geometry around the metal center and may, in some cases, lead to distortions from ideal geometries. In the solid state, these steric effects can contribute to the formation of dimeric or polymeric structures through bridging interactions.

The nature of the metal ion itself, including its size, charge, and preferred coordination number, will also dictate the final structure of the complex. The interplay of these electronic and steric factors contributes to the diverse range of coordination geometries and structural motifs observed in metal dibenzyldithiocarbamate complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with dibenzyldithiocarbamate is generally straightforward. A common method involves the reaction of an aqueous solution of a metal salt with a solution of this compound. nih.gov This often leads to the precipitation of the metal complex, which is typically insoluble in water but soluble in nonpolar organic solvents. nih.gov

Complexes with Transition Metals: Synthesis and Structural Diversity

Dibenzyldithiocarbamate forms stable complexes with a vast range of transition metals, including but not limited to Cu(II), Ni(II), Pd(II), Pt(II), Ag(I), Zn(II), Fe(II), Mn(II), Cr(II/III), and Au(III). semanticscholar.orgmdpi.comiosrjournals.orgrsc.orgmdpi.comontosight.aibohrium.commdpi.com The resulting complexes exhibit significant structural diversity, ranging from simple mononuclear species to more complex polynuclear and polymeric structures. semanticscholar.orgmdpi.com

Zinc(II) complexes: Zinc dibenzyldithiocarbamate complexes have been extensively studied and show remarkable structural variety. They can exist as discrete monomeric molecules or form dimeric and even polymeric networks. In the solid state, dimeric structures are often observed, where two zinc centers are bridged by the dithiocarbamate ligands.

Palladium(II) and Platinum(II) complexes: These d-block metals typically form square planar complexes with dibenzyldithiocarbamate. mdpi.combohrium.comresearchgate.net The general formula for these complexes is often [M(S₂CN(CH₂Ph)₂)₂], where M is Pd(II) or Pt(II). mdpi.combohrium.com The coordination environment around the metal center consists of four sulfur atoms from two bidentate dibenzyldithiocarbamate ligands. bohrium.comresearchgate.net

Gold(III) complexes: Gold(III) also forms well-defined and stable square planar complexes with dithiocarbamate ligands. rsc.org

Other Transition Metals: Complexes with other transition metals like copper, nickel, and iron also exhibit a range of structures and coordination numbers, influenced by the specific metal and reaction conditions. researchgate.net

Investigation of Coordination Geometries

The coordination geometry of the metal center in dibenzyldithiocarbamate complexes is a key area of investigation. Common geometries observed include:

Square Planar: This geometry is characteristic of Pd(II), Pt(II), and Au(III) complexes. rsc.orgmdpi.combohrium.comresearchgate.netuaeh.edu.mx The metal ion is surrounded by four sulfur atoms from two chelating dithiocarbamate ligands in a planar arrangement. bohrium.com

Tetrahedral: Zinc(II) complexes often adopt a distorted tetrahedral geometry, especially in monomeric forms.

Octahedral: In some instances, particularly with the addition of other ligands or in certain polymeric structures, the metal center can achieve an octahedral coordination environment. semanticscholar.orgresearchgate.net For example, ruthenium complexes with dithiocarbamate ligands commonly adopt octahedral geometries. semanticscholar.orgmdpi.com

Trigonal Bipyramidal: More complex structures, such as dimeric zinc complexes, can feature five-coordinate zinc centers with a trigonal bipyramidal geometry. researchgate.net

Table 1: Common Coordination Geometries of Metal Dibenzyldithiocarbamate Complexes

| Metal Ion | Common Coordination Geometry | References |

|---|---|---|

| Pd(II) | Square Planar | mdpi.combohrium.comresearchgate.net |

| Pt(II) | Square Planar | rsc.orgmdpi.comuaeh.edu.mx |

| Au(III) | Square Planar | rsc.org |

| Zn(II) | Tetrahedral, Trigonal Bipyramidal | researchgate.net |

| Ru(II/III) | Octahedral | semanticscholar.orgmdpi.com |

Spectroscopic Signatures of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are invaluable for characterizing metal dibenzyldithiocarbamate complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the coordination mode of the dithiocarbamate ligand. A crucial vibrational band is the C-N stretching frequency (the "thioureide" band), which typically appears in the range of 1480–1510 cm⁻¹. The position of this band is sensitive to the degree of double bond character in the C-N bond, which is influenced by the coordination to the metal. A single strong band in this region is indicative of a bidentate coordination mode. tandfonline.com Another important region is the C-S stretching frequency, typically found between 950 and 1100 cm⁻¹. A single sharp peak in this region also supports a bidentate coordination. tandfonline.com

UV-Visible Spectroscopy: The electronic spectra of these complexes often show strong ligand-to-metal charge transfer (LMCT) bands. For instance, zinc dibenzyldithiocarbamate exhibits a strong LMCT band around 266 nm. These transitions involve the excitation of an electron from the ligand to the metal ion and are characteristic of the coordinated system. nih.gov The position and intensity of these bands can provide insights into the geometry of the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligands and their complexes. bohrium.comresearchgate.net The chemical shifts of the protons and carbons in the benzyl groups and the dithiocarbamate backbone can be affected by coordination to the metal. researchgate.net The ¹³C NMR signal for the NCS₂ carbon is particularly informative about the electronic environment of the dithiocarbamate group. researchgate.net

Table 2: Key Spectroscopic Data for Metal Dibenzyldithiocarbamate Complexes

| Spectroscopic Technique | Key Feature | Significance | References |

|---|---|---|---|

| Infrared (IR) | C-N stretch (thioureide band) | Indicates coordination mode | tandfonline.com |

| Infrared (IR) | C-S stretch | Confirms bidentate chelation | tandfonline.com |

| UV-Visible | Ligand-to-Metal Charge Transfer (LMCT) bands | Characterizes metal-ligand electronic interaction | nih.gov |

| ¹³C NMR | NCS₂ chemical shift | Probes the electronic structure of the dithiocarbamate moiety | researchgate.net |

Supramolecular Interactions and Crystal Packing in Metal Complexes

In the case of bis(dibenzyldithiocarbamato)Zn(II), the molecular packing is stabilized by a combination of C–H···S and C–H···π contacts. informahealthcare.com These interactions create a head-to-tail zigzag layered structure within the unit cell. informahealthcare.com The specific distances for these contacts have been determined through single-crystal X-ray crystallography, providing insight into the nature of these weak interactions. informahealthcare.com Similarly, intramolecular C–H···S interactions are recognized as a significant factor in influencing the geometry of dithiocarbamate complexes in general. researchgate.net

The chelate ring of dithiocarbamate complexes possesses significant π-character, sometimes referred to as metallo-aromaticity. mdpi.com This allows the ring to act as an acceptor in C–H···π interactions, similar to arene rings, which contributes to the stabilization of the crystal lattice. mdpi.com

The nature of the metal ion also plays a pivotal role in the resulting supramolecular assembly. For instance, N,N-dibenzyldithiocarbamato silver(I) crystallizes into a one-dimensional, chain-like polymeric structure. tandfonline.com This arrangement is connected by both Ag-S interactions and Ag-Ag argentophilic interactions, the latter being a type of metallophilic interaction between closed-shell metal ions. tandfonline.com The dithiocarbamate ligand in this silver(I) complex acts as both a chelating and a bridging ligand to form the polymeric framework. tandfonline.com

The crystal structures of other metal dibenzyldithiocarbamate complexes, such as those with cadmium(II) and neodymium(III), also reveal complex packing arrangements governed by these subtle forces. researchgate.net The study of these interactions is fundamental to understanding the solid-state properties of these materials and for the rational design of new crystalline structures with desired characteristics.

Table 1: Supramolecular Interaction Data in Dibenzyldithiocarbamate Metal Complexes

| Complex | Interaction Type | Distance (Å) | Structural Motif |

| bis(dibenzyldithiocarbamato)Zn(II) | C–H···S | 2.862, 3.388, 3.496 | Head-to-tail zigzag layer |

| bis(dibenzyldithiocarbamato)Zn(II) | C–H···π | 2.786 | Head-to-tail zigzag layer |

| N,N-dibenzyldithiocarbamato silver(I) | Ag-S | Varies | 1D polymeric chain |

| N,N-dibenzyldithiocarbamato silver(I) | Ag-Ag | Varies | 1D polymeric chain |

Electrochemical and Redox Properties of Dibenzyldithiocarbamate Complexes

The electrochemical behavior of dibenzyldithiocarbamate complexes is a key area of investigation, as the dithiocarbamate ligand can stabilize metal ions in various oxidation states through its distinct resonance forms. rsc.orgiosrjournals.org The redox properties of these complexes are often studied using techniques like cyclic voltammetry, which can reveal information about the metal-centered and, in some cases, ligand-centered electron transfer processes. researchgate.netdntb.gov.ua

Research on heteroleptic ruthenium(II) polypyridyl complexes incorporating a dibenzyldithiocarbamate ligand has demonstrated their redox activity. researchgate.netdntb.gov.uagrafiati.com Cyclic voltammetry studies of a complex with the formula [Ru(dbzdtc)(dcbpy)(NCS)] (where dbzdtc is dibenzyldithiocarbamate and dcbpy (B11939525) is 2,2'-bipyridine-4,4'-dicarboxylic acid) showed redox potentials that are considered beneficial for applications such as dye-sensitized solar cells. researchgate.netdntb.gov.ua The electrochemical activities of these types of ruthenium(II) complexes can be influenced by the various ligands present. grafiati.com

It is important to recognize that the dithiocarbamate ligand itself possesses redox chemistry that can be overlooked. rsc.org The ligand can be oxidized to form a thiuram disulfide. rsc.org This means that in some electrochemical processes observed for dithiocarbamate complexes, the redox event may not be solely attributed to the metal center but may involve the ligand as well. For example, the reaction of non-redox active Zn(II) dithiocarbamate complexes with iodine results in the oxidation of the dithiocarbamate ligand on the metal center. rsc.org

Table 2: Electrochemical Data for a Ruthenium(II) Dibenzyldithiocarbamate Complex

| Complex | Technique | Observed Process | Potential (V) |

| Ruthenium(II) complex with dibenzyldithiocarbamate ligand researchgate.net | Cyclic Voltammetry | Ru(II)/Ru(III) | Data not specified in abstract |

Advanced Applications in Chemical Science and Engineering

Catalytic Applications

Sodium dibenzyldithiocarbamate (B1202937) and its derivatives have emerged as versatile compounds in various catalytic systems, demonstrating effectiveness in both electrocatalysis and traditional organic transformations.

Electrocatalysis: Carbon Dioxide Reduction and Conversion

The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a critical area of research for sustainable energy. rsc.orgnih.gov Dithiocarbamates, including sodium dibenzyldithiocarbamate, play a role in this field. For instance, dibenzyldithiocarbamate-functionalized gold nanoparticles have been shown to be selective catalysts for the electrochemical reduction of CO2 to carbon monoxide (CO). acs.orgacs.org

The performance of electrocatalysts can be influenced by various factors, including the electrolyte composition. mdpi.com Research has shown that modifying catalyst surfaces can enhance the efficiency of CO2 reduction. For example, a sulfur-doped indium catalyst demonstrated a high faradaic efficiency for formate (B1220265) production from CO2. nih.gov While not directly using this compound, this highlights the potential of sulfur-containing modifiers in CO2RR. The general mechanism involves the transfer of multiple electrons and protons, and catalysts are sought to lower the energy barriers for these transformations. mdpi.commdpi.com The use of specific catalysts can favor the formation of certain products, such as ethylene (B1197577) or formate, over others. nih.govmdpi.com

Organic Transformation Catalysis: Mechanistic Studies and Efficiency

Dithiocarbamate (B8719985) compounds are utilized as catalysts in various organic transformations. mdpi.com For example, dithiocarbamate-functionalized magnetic core/shell nanostructures have been employed as catalysts for the synthesis of propargylamines via A3 coupling reactions. mdpi.com Mechanistic studies suggest that these reactions can proceed through the formation of an iminium ion intermediate and C-H activation. mdpi.com

The catalytic activity of dithiocarbamate complexes has also been observed in other reactions. For instance, a catalytic system involving Cp2Ti(S2CNBz2)Cl, derived from a sodium salt of dibenzyldithiocarbamate, exhibited high initial activity in the hydrogenation of hexene-1 under mild conditions. researchgate.net

Role as Ligands in Heterogeneous and Homogeneous Catalytic Systems

Dithiocarbamates are well-regarded for their ability to act as strong chelating agents for metal ions, forming stable complexes. nih.gov This chelating property, stemming from the two sulfur donor atoms, allows them to function as versatile ligands in both heterogeneous and homogeneous catalysis. mdpi.comnih.gov The geometry of the resulting metal complexes can be tetrahedral, square planar, or octahedral, depending on the metal ion and the metal-to-ligand ratio. mdpi.com

In these catalytic systems, the dibenzyldithiocarbamate ligand can stabilize the metal center and influence its reactivity. The formation of mixed-ligand complexes, where other molecules like amines or phosphines are also coordinated to the metal, can further tune the catalytic properties. This versatility makes this compound and its derivatives valuable components in the design of new catalysts. researchgate.net

Materials Science and Polymer Chemistry

The utility of this compound extends into materials science, particularly in the synthesis of advanced nanomaterials.

Precursors for Metal Sulfide (B99878) Nanomaterials Synthesis

Dithiocarbamate complexes are widely employed as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. tandfonline.comresearchgate.net This approach is advantageous as it allows for precise control over the stoichiometry of the resulting nanomaterial. researchgate.net this compound can be used to synthesize various metal dibenzyldithiocarbamate complexes, which then serve as the SSPs. researchgate.net For example, zinc dibenzyldithiocarbamate and silver(I) N,N-dibenzyldithiocarbamate have been used to produce zinc sulfide (ZnS) and silver sulfide (Ag2S) nanoparticles, respectively. researchgate.nettandfonline.com

The use of SSPs is a popular method for creating a range of metal sulfides, including binary, ternary, and even quaternary systems. researchgate.net The properties of the resulting nanoparticles, such as their size and morphology, can be influenced by the choice of the precursor and the synthesis conditions. acs.org

Controlled Thermolysis for Nanoparticle Fabrication

A common method for decomposing dithiocarbamate SSPs to form metal sulfide nanoparticles is controlled thermolysis. nih.govtandfonline.com This technique involves heating the precursor in a suitable solvent, often in the presence of a capping agent to control the size and prevent agglomeration of the nanoparticles. nih.govtandfonline.com

The temperature of thermolysis is a critical parameter that affects the size and shape of the resulting nanoparticles. For instance, in the synthesis of silver sulfide nanoparticles from N,N-dibenzyldithiocarbamate silver(I), different particle sizes were obtained at temperatures of 120 °C, 160 °C, and 200 °C. tandfonline.com The smallest particles were formed at the lowest temperature. tandfonline.com Similarly, the thermolysis of zinc dibenzyldithiocarbamate in oleylamine (B85491) at 90°C has been shown to produce wurtzite-phase nanowires.

Table of Research Findings on Nanoparticle Synthesis via Thermolysis:

| Precursor | Capping Agent | Thermolysis Temperature (°C) | Resulting Nanoparticle | Average Particle Size (nm) | Morphology |

| N,N-dibenzyldithiocarbamate silver(I) | 1-dodecanethiol | 120 | Silver Sulfide | 4.0 ± 0.09 | Quasi-spherical |

| N,N-dibenzyldithiocarbamate silver(I) | 1-dodecanethiol | 160 | Silver Sulfide | 5.4 ± 0.09 | Quasi-spherical |

| N,N-dibenzyldithiocarbamate silver(I) | 1-dodecanethiol | 200 | Silver Sulfide | 5.5 ± 0.2 | Agglomerated rods |

Photocatalytic Activity of Derived Nanomaterials (e.g., Dye Degradation)

Nanomaterials derived from dithiocarbamate precursors, including those structurally related to this compound, have demonstrated significant potential as photocatalysts for the degradation of organic dyes in water. These precursors are used in processes like solvothermal synthesis to create metallic sulfide nanoparticles. For instance, a silver(I) complex of N,N-dibenzyldithiocarbamate has been used as a single-source precursor to synthesize silver sulfide (Ag₂S) nanoparticles. researchgate.nettandfonline.com These nanoparticles, when activated by light, can effectively break down harmful industrial dyes.

The photocatalytic process relies on the generation of electron-hole pairs within the semiconductor nanoparticles upon light irradiation. acs.org These charge carriers migrate to the nanoparticle surface and generate highly reactive oxygen species, which in turn oxidize and degrade the complex dye molecules into simpler, less harmful compounds. acs.org

Research has shown the efficacy of these derived nanoparticles against various dyes. Ag₂S nanoparticles synthesized from a dibenzyldithiocarbamate precursor at different temperatures (120, 160, and 200 °C) were tested for the degradation of rhodamine 6G and trypan blue. tandfonline.com The results indicated degradation efficiencies reaching up to 56.7% for rhodamine 6G after 180 minutes of light irradiation. tandfonline.com Similarly, zinc sulfide (ZnS) nanoparticles derived from a diallyldithiocarbamate precursor degraded 91% of bromophenol blue (BPB), while the corresponding Ag₂S nanoparticles degraded 79% of the same dye. acs.org Cadmium sulfide (CdS) nanoparticles have also been synthesized from dithiocarbamate complexes and used to degrade crystal violet dye with efficiencies ranging from 75-84%. researchgate.net

Table 1: Photocatalytic Degradation of Dyes Using Dithiocarbamate-Derived Nanoparticles

| Nanoparticle | Precursor Type | Target Dye | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| Silver Sulfide (AgS-200) | Dibenzyldithiocarbamate | Rhodamine 6G | 56.7% | tandfonline.com |

| Silver Sulfide (AgS-160) | Dibenzyldithiocarbamate | Trypan Blue | 49.7% | tandfonline.com |

| Zinc Sulfide (ZnS) | Diallyldithiocarbamate | Bromophenol Blue (BPB) | 91% | acs.org |

| Cadmium Sulfide (CdS1) | Diarylformamidine dithiocarbamate | Crystal Violet | 84% | researchgate.net |

| Platinum Disulfide (PtS₂) | Morpholine dithiocarbamate | Methylene (B1212753) Blue | 87% | acs.org |

Potential in Sensor and Solar Cell Technologies

The derivatives of this compound are also being explored for applications in electronic devices such as sensors and solar cells. Palladium sulphide thin films, which can be synthesized using this compound as a precursor, have been identified as photoactive materials with potential uses in solar cells and gas sensors. scispace.com

In the realm of solar cell technology, a significant challenge is potential-induced degradation (PID), a phenomenon that causes a loss in conversion efficiency over time. imec-int.com This degradation is often linked to the migration of ions, particularly sodium (Na⁺), from the glass cover of the photovoltaic module towards the solar cell, creating shunt paths that reduce performance. imec-int.comsinovoltaics.commaysunsolar.com The presence of sodium is a critical factor, as it is a common component in the soda-lime glass used in solar panels. imec-int.comsinovoltaics.com While this compound itself is not directly implicated in causing PID, the role of sodium ions in this failure mode underscores the importance of carefully controlling material composition in photovoltaic modules. imec-int.commaysunsolar.com The development of materials, potentially including specialized dithiocarbamate derivatives, that can manage ion migration or passivate surfaces could offer a pathway to more durable and reliable solar cell technologies. iea-pvps.org

Application as a Vulcanization Accelerator in Polymer Composites

This compound is utilized as an effective vulcanization accelerator in the polymer industry, particularly for elastomer composites. mdpi.comnih.gov During vulcanization, a process that converts raw rubber into a more durable material, accelerators are crucial for increasing the rate and efficiency of the crosslinking reactions between polymer chains. nih.gov this compound, often used as an active component in accelerator formulations (such as Act8), enhances the curing characteristics of elastomers like styrene-butadiene rubber (SBR). mdpi.commdpi.com Its application can lead to a reduction in the optimal vulcanization time and an increase in the crosslink density of the final vulcanizate, even when the amount of traditional activators like zinc oxide is reduced. nih.govresearchgate.net

Synergistic Effects in Elastomer Curing (e.g., Styrene-Butadiene Rubber, Natural Rubber)

A key advantage of using this compound is its ability to produce a synergistic effect when combined with other common accelerators. mdpi.com In the vulcanization of styrene-butadiene rubber (SBR), using a dibenzyldithiocarbamate derivative alongside accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) or 1,3-diphenylguanidine (B1679371) (DPG) leads to significantly improved curing efficiency. mdpi.comnih.gov This combination allows for a faster vulcanization process and achieves a higher density of crosslinks in the polymer network compared to when the accelerators are used individually. mdpi.com

For example, studies have demonstrated that adding a dibenzyldithiocarbamate accelerator to an SBR compound containing CBS can shorten the optimal vulcanization time (t₉₀) and increase the crosslink density. mdpi.com This synergy is also observed in natural rubber (NR) systems, where zinc dithiocarbamates, such as zinc dibenzyldithiocarbamate (ZBEC), combined with thiazole-based accelerators like mercaptobenzothiazole disulfide (MBTS), show the highest mutual activity, leading to a higher cure rate. mdpi.comnih.gov

Table 2: Synergistic Effect of Dibenzyldithiocarbamate Accelerator (Act8) on SBR Vulcanization at 160 °C

| SBR Composite Formulation | Optimal Vulcanization Time (t₉₀, min) | Crosslink Density (ν, 10⁻⁵ mol/cm³) | Reference |

|---|---|---|---|

| Reference (5phr ZnO, 1.2phr CBS) | 16.5 | 6.8 | mdpi.com |

| Reduced ZnO (3phr ZnO, 1.2phr CBS) | 18.2 | 5.9 | mdpi.com |

| Synergy System (3phr ZnO, 1.2phr CBS, 4phr Act8) | 13.9 | 7.3 | mdpi.com |

| Reference (5phr ZnO, 1.0phr DPG) | > 60 | 3.3 | mdpi.com |

| Synergy System (5phr ZnO, 1.0phr DPG, 2phr Act8) | 15.5 | 5.8 | mdpi.com |

Influence on Mechanical Properties and Thermal Stability of Polymers

The use of this compound as an accelerator has a direct and beneficial impact on the final physical properties of polymer composites. The increased crosslink density it helps to create translates into enhanced mechanical performance. nih.gov Vulcanizates containing the dibenzyldithiocarbamate derivative exhibit higher tensile strength compared to reference composites. nih.govresearchgate.net Furthermore, its application can lead to improved resistance to thermo-oxidative aging. nih.gov

Table 3: Influence of Dibenzyldithiocarbamate Accelerator (Act8) on Mechanical Properties of SBR Vulcanizates

| SBR Composite Formulation | Tensile Strength (TS, MPa) | Elongation at Break (Eb, %) | Modulus at 300% (SE300, MPa) | Reference |

|---|---|---|---|---|

| Reference (5phr ZnO, 1.2phr CBS) | 15.1 | 510 | 6.1 | mdpi.com |

| Synergy System (3phr ZnO, 1.2phr CBS, 4phr Act8) | 17.5 | 501 | 7.9 | mdpi.com |

| Reference (5phr ZnO, 1.0phr DPG) | 12.1 | 632 | 2.5 | mdpi.com |

| Synergy System (3phr ZnO, 1.0phr DPG, 4phr Act8) | 15.2 | 550 | 5.1 | mdpi.com |

Corrosion Inhibition in Metallic Systems

Dithiocarbamate compounds, including this compound, are effective corrosion inhibitors for various metals and alloys, particularly copper and its alloys in aqueous environments. google.com They function by adsorbing onto the metal surface, creating a protective barrier that shields the metal from corrosive agents. google.comresearchgate.net This protective layer is hydrophobic, which helps to repel water and inhibit the electrochemical reactions that cause corrosion. google.com The bulky organic groups of the dibenzyldithiocarbamate molecule contribute to forming a more durable and resistant film compared to some traditional inhibitors. google.com

Formation of Self-Assembled Monolayers on Metal Surfaces

The mechanism of corrosion inhibition by dithiocarbamates often involves the formation of a highly organized, thin film on the metal surface known as a self-assembled monolayer (SAM). researchgate.netacs.org Molecules like N,N-dibenzyl dithiocarbamate acid (the acidic form of the salt) have been shown to spontaneously adhere to a copper surface, arranging themselves into a well-oriented and dense monolayer. researchgate.net The dithiocarbamate group acts as a strong anchor, chemically bonding to the metal surface atoms. acs.orgresearchgate.net

This process follows the Langmuir adsorption isotherm, indicating the formation of a uniform monolayer. researchgate.net Electrochemical studies have confirmed the high efficacy of these SAMs; for instance, a film of N,N-dibenzyl dithiocarbamate acid on copper in a sulfuric acid solution demonstrated a remarkable corrosion inhibition efficiency of up to 99.7%. researchgate.net Similarly, self-assembled films of zinc dibenzyl dithiocarbamate have been successfully formed on copper-nickel alloy surfaces, providing significant protection. researchgate.net The formation of these dense, ordered molecular layers provides a robust barrier against corrosion. northwestern.eduaps.orgarxiv.org

Utilization as Additives in Industrial Lubricants and Coatings

This compound and its derivatives are utilized as multifunctional additives in industrial lubricants. researchgate.netresearchgate.net Their primary role is to enhance the anti-wear and extreme pressure properties of the lubricating oils. researchgate.netresearchgate.net The presence of sulfur and nitrogen in the dithiocarbamate structure allows these additives to form a protective tribofilm on metal surfaces under conditions of high pressure and temperature. researchgate.net

This tribofilm is generated through a tribochemical reaction activated by shear and thermal stresses at the contact points of moving parts. researchgate.net The film minimizes direct metal-to-metal contact, thereby reducing friction and wear. researchgate.net Research into novel boron-containing dithiocarbamate derivatives has shown that these compounds can provide anti-wear performance comparable to or even better than traditional zinc dithiophosphate (B1263838) (ZnDTP) packages. researchgate.net A significant advantage of these newer additives is that they can be formulated to be environmentally friendlier, for instance, by being free of zinc and phosphorus, which are known to be detrimental to exhaust catalysts. researchgate.net

In addition to lubricants, dithiocarbamate derivatives, including this compound, are employed in industrial coatings. mdpi.commade-in-china.comgoogle.com In the rubber industry, for example, it is used as a vulcanization accelerator. mdpi.commade-in-china.com A specialized premix containing this compound has been developed to improve the vulcanization process of silica-filled styrene-butadiene rubber (SBR) compounds. mdpi.com This additive not only shortens the vulcanization time but can also allow for a reduction in the amount of zinc oxide, an activator that is classified as toxic to aquatic life. mdpi.com

Environmental Analytical Chemistry and Remediation

Preconcentration and Extraction of Trace Metal Ions from Environmental Samples (e.g., Water, Soil)

This compound is a highly effective chelating agent for the preconcentration and extraction of trace metal ions from various environmental matrices, including water and soil. smolecule.comusgs.govresearchgate.net This is particularly important because the concentrations of many trace elements in natural waters are often too low to be directly measured by analytical instruments like inductively coupled plasma emission spectrometry (ICP). usgs.gov

The process typically involves the coprecipitation of the target metal ions with Na-DBDTC. usgs.gov A carrier element, such as nickel or silver, can be used to facilitate the precipitation of the metal-dithiocarbamate complexes. usgs.gov These precipitates, containing the concentrated trace metals, are then collected on a membrane filter. usgs.gov Subsequently, the collected material is redissolved, usually in strong acids, to prepare a concentrated sample solution for analysis. usgs.gov This method has been successfully applied to concentrate a wide range of elements, including Ag, Bi, Cd, Co, Cu, Fe, Mo, Ni, Pb, Sn, V, and Zn, with recovery rates often exceeding 80%. usgs.gov

The selection of Na-DBDTC offers advantages over other common coprecipitating agents like ammoniumpyrrolidinedithiocarbamate (APDC) as it can coprecipitate a broader spectrum of trace elements. usgs.gov The chelation process effectively separates the trace metals from the bulk matrix, such as salts in water, which can interfere with certain analytical techniques. researchgate.net

The preconcentration of trace elements using this compound is a valuable sample preparation step for analysis by Energy Dispersive X-ray Fluorescence (EDXRF) and Proton Induced X-ray Emission (PIXE) spectrometry. acs.orgworldscientific.comgrafiati.com Both EDXRF and PIXE are powerful, non-destructive techniques for elemental analysis. mdpi.comrigaku.com However, their sensitivity for detecting very low concentrations of elements can be limited. mdpi.com

By using Na-DBDTC to precipitate and concentrate trace metals from a large volume of a sample (like water) onto a small surface (like a filter), the effective concentration of the elements in the area being analyzed is significantly increased. usgs.govacs.org This allows for the detection and quantification of elements that would otherwise be below the detection limits of the instruments. mdpi.comhoriba.com This approach has been successfully used for the analysis of trace elements in river water and other environmental samples. worldscientific.comgrafiati.com The use of Na-DBDTC as a precipitant has been shown to be effective for collecting a range of transition metals for subsequent analysis by PIXE. worldscientific.com

This compound is also utilized in the spectrophotometric determination of metal cations in various non-biological samples. uokerbala.edu.iq The principle behind this application is the formation of colored complexes between the dithiocarbamate and metal ions. uokerbala.edu.iq The intensity of the color of the resulting complex is proportional to the concentration of the metal ion, which can be quantified using a spectrophotometer.

This method often involves a solvent extraction step, where the metal-dithiocarbamate complexes are extracted from the aqueous sample into an organic solvent. tandfonline.com This serves a dual purpose: it concentrates the analyte and separates it from interfering species in the original sample matrix. tandfonline.com The choice of the organic solvent is crucial for efficient extraction. This technique provides a sensitive and selective method for the determination of various metal ions. uokerbala.edu.iq

Application in Energy Dispersive X-ray Fluorescence (EDXRF) and Proton Induced X-ray Emission (PIXE) Spectrometry

Derivatization Reagent in Advanced Analytical Techniques

This compound has found application as a derivatization reagent in advanced analytical techniques like high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. nih.govsemanticscholar.org Derivatization is a process where the analyte of interest is chemically modified to produce a new compound with properties that are more suitable for analysis. nih.govsemanticscholar.org

In a specific application, Na-DBDTC was used for the first time as a derivatization reagent for the quantitative analysis of genotoxic impurities, namely methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), in a pharmaceutical product. nih.govsemanticscholar.org These impurities lack a UV chromophore, making them difficult to detect directly by HPLC-UV. semanticscholar.org By reacting them with Na-DBDTC, a derivative is formed that has strong UV absorbance, thereby significantly enhancing the sensitivity of the analysis. nih.govsemanticscholar.org

The optimization of the derivatization reaction, including factors like solvent and reaction conditions, is critical for the success of the method. semanticscholar.org This innovative use of this compound as a derivatization agent provides a reliable and practical protocol for the determination of trace-level impurities. nih.gov

Environmental Fate and Degradation Pathways in Abiotic Systems (Excluding Ecotoxicological Mechanisms)

The environmental persistence of this compound is governed by several abiotic degradation processes. As a salt of a secondary amine dithiocarbamic acid, its fate in aquatic and terrestrial systems is primarily influenced by its chemical stability, which is dependent on factors such as pH, the presence of metal ions, and exposure to sunlight and atmospheric oxidants. The principal abiotic degradation pathways are hydrolysis, oxidation, and photodegradation.

Research indicates that dithiocarbamates, as a class, are generally unstable in the environment. coresta.orgfu-berlin.de They are known to decompose, particularly in the presence of moisture and acidic conditions. coresta.orgfu-berlin.de However, studies have noted that dibenzyldithiocarbamate exhibits significantly greater stability at low pH compared to other dithiocarbamates, such as pyrrolidinedithiocarbamate. tandfonline.com The degradation rate is also affected by the associated cation, with sodium salts typically decomposing faster than the more stable and less soluble complexes formed with metals like zinc or copper. who.int

The primary degradation pathways and the factors influencing them are summarized in the tables below.

Table 1: Principal Abiotic Degradation Pathways of this compound

| Degradation Pathway | Description | Primary Degradation Products | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Cleavage of the chemical bonds by reaction with water. This is the most significant degradation pathway for dithiocarbamates, especially under acidic conditions. nih.govacs.org | Dibenzylamine (B1670424), Carbon Disulfide (CS₂) | pH (rate increases significantly in acidic media), Temperature |

| Oxidation | Loss of electrons, often facilitated by atmospheric oxygen or other environmental oxidants. This process can lead to the formation of a disulfide dimer. rsc.org | bis(dibenzylthiocarbamoyl) disulfide (Thiuram Disulfide) | Presence of oxidants (e.g., O₂, O₃, •OH), Metal ions (can catalyze oxidation) |

| Photodegradation | Breakdown of the molecule by energy from sunlight (direct photolysis) or through reactions with photochemically produced species like hydroxyl radicals (indirect photolysis). rsc.orgnih.gov | Dibenzylamine, Thiuram Disulfide, and other smaller fragments | Sunlight intensity and wavelength, Presence of photosensitizers in water |

Detailed Research Findings

Hydrolysis: The fundamental abiotic degradation process for dithiocarbamates is acid-catalyzed decomposition. nih.govnih.gov The process involves the protonation of the dithiocarbamate anion to form the unstable dithiocarbamic acid, which then rapidly decomposes into its parent secondary amine, dibenzylamine, and carbon disulfide (CS₂). acs.orgcdnsciencepub.comcdnsciencepub.com While dithiocarbamates are generally more stable in neutral to alkaline media, they are susceptible to rapid breakdown in acidic environments. coresta.orgfu-berlin.de The general reaction for the acid decomposition is:

(C₆H₅CH₂)₂NCS₂⁻ + H⁺ ⇌ (C₆H₅CH₂)₂NCS₂H → (C₆H₅CH₂)₂NH + CS₂

The rate of this decomposition is significantly influenced by pH. who.int For dialkyldithiocarbamates, the decomposition mechanism involves a fast N-protonation followed by a slower cleavage of the C-N bond. nih.gov While specific kinetic data for this compound is not extensively detailed in public literature, the principles governing related compounds suggest its persistence would be lowest in acidic waters.

Oxidation: In the environment, this compound can be oxidized, particularly by strong oxidants like ozone (O₃) and hydroxyl radicals (•OH), which are key oxidizing species in the atmosphere and aquatic systems. nih.govharvard.edu The primary product of such oxidation is the corresponding thiuram disulfide, bis(dibenzylthiocarbamoyl) disulfide. This reaction represents a dimerization of the dithiocarbamate molecule. In very strong alkaline conditions, further degradation can lead to a mixture of other sulfur-containing compounds. encyclopedia.pub The presence of certain metal ions can also catalyze oxidation reactions.

Photodegradation: Direct photolysis occurs when the molecule itself absorbs sunlight, leading to its breakdown. nih.gov Indirect photolysis involves other substances in the water (like dissolved organic matter) absorbing sunlight and producing reactive species, such as hydroxyl radicals, which then degrade the compound. rsc.org Photodegradation is recognized as a major pathway for the breakdown of many organic compounds in surface waters. nih.gov For dithiocarbamate complexes, such as iron(III) dithiocarbamate, photolysis has been shown to result in the elimination of thiuram disulfide. rsc.org This suggests that both the sodium salt and its subsequent environmental metal complexes are susceptible to photodegradation, ultimately breaking down into simpler molecules.

Table 2: Factors Affecting the Abiotic Degradation of this compound

| Factor | Effect on Degradation | Research Findings |

|---|---|---|

| pH | Greatly enhances degradation under acidic conditions (pH < 7). Compound is more stable in alkaline media. | Acid-catalyzed hydrolysis is a primary decomposition route for dithiocarbamates. who.intnih.gov However, dibenzyldithiocarbamate is noted to be more stable at low pH than many other dithiocarbamates. tandfonline.com |

| Metal Complexation | Decreases degradation rate by forming more stable, often insoluble, metal complexes. | The stability of dithiocarbamate-metal complexes generally follows the order Cu²⁺ > Fe³⁺ > Zn²⁺ > Na⁺. who.intcdnsciencepub.com The formation of these complexes reduces the availability of the free dithiocarbamate anion for hydrolysis. |

| Sunlight | Promotes degradation through direct and indirect photolysis. | Photodegradation is a key abiotic transformation process for organic compounds in the aquatic environment. nih.gov Photolysis of metal-dithiocarbamate complexes is a known degradation pathway. rsc.org |

| Presence of Oxidants | Increases degradation via oxidation reactions. | Atmospheric and aquatic oxidants like ozone and hydroxyl radicals are highly reactive and can be expected to transform the dithiocarbamate structure, leading to loss of its original identity. nih.govresearchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical methods are instrumental in exploring the fundamental electronic properties of molecules. jst.go.jp These theoretical calculations can predict the active sites of a molecule and elucidate reaction mechanisms with metals. jst.go.jp

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a principal computational method used to investigate the electronic structure of many-body systems, including molecules like sodium dibenzyldithiocarbamate (B1202937). scispace.comwikipedia.org DFT is based on using the spatially dependent electron density to determine the properties of a system, offering a robust alternative to traditional wavefunction-based methods. scispace.comwikipedia.org

In the context of the dibenzyldithiocarbamate ligand, DFT calculations are employed to model its geometry and the nature of its chemical bonds. The theory helps in understanding the delocalization of electrons across the dithiocarbamate (B8719985) (S₂C-N) core. This part of the molecule features a distinctive electronic structure where the p-orbitals of the nitrogen and sulfur atoms interact with the π-system of the C=S double bond. This delocalization is crucial for its ability to act as a chelating ligand.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) and electron density is critical for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For the related zinc dibenzyldithiocarbamate complex, the HOMO is localized on the sulfur p-orbitals, while the LUMO resides on the metal d-orbitals. This suggests that for the sodium salt, the HOMO is centered on the electron-rich sulfur atoms of the dibenzyldithiocarbamate anion, making these sites the primary centers for nucleophilic attack and coordination to electrophilic species, such as metal ions.

Electron density distribution maps derived from DFT calculations visually represent the regions of high and low electron density within the molecule. For dibenzyldithiocarbamate, these maps show a high concentration of electron density around the two sulfur atoms, confirming their role as the primary active sites for chemical interactions. jst.go.jp The nitrogen atom also contributes to the electron-rich nature of the dithiocarbamate group. This distribution is fundamental to its function as a corrosion inhibitor and a ligand in coordination chemistry, as it dictates how the molecule will orient itself and bind to a metal surface. jst.go.jpresearchgate.net

| Molecular Orbital | Location (based on related complexes) | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Sulfur p-orbitals | Region of highest electron density; acts as an electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Delocalized over the ligand framework | Region of lowest electron density; acts as an electron acceptor. |

Prediction of Spectroscopic Properties and Reaction Mechanisms

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. DFT can be used to calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in structural characterization. For instance, calculations can predict the characteristic stretching frequencies for the C-N and C-S bonds within the dithiocarbamate moiety. researchgate.net For the related zinc dibenzyldithiocarbamate, Fourier-transform infrared spectroscopy (FTIR) confirms the dithiocarbamate ligand bonding through C–S stretching vibrations observed around 950–1100 cm⁻¹.

DFT is also employed to elucidate reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a chemical reaction. For sodium dibenzyldithiocarbamate, this includes modeling its complexation with various metal ions or its role in the vulcanization of rubber. mdpi.com These theoretical investigations provide insights into the thermodynamics and kinetics of these processes, explaining, for example, why the ligand forms stable complexes and how it facilitates cross-linking in polymers.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua This technique allows researchers to observe the dynamic behavior of systems, providing insights that are not accessible from static models.

Study of Interfacial Adsorption and Surface Interactions

MD simulations are particularly valuable for studying the interaction of molecules with surfaces, a key aspect of applications like corrosion inhibition. dntb.gov.uaresearchgate.net Research has shown that N,N-dibenzyldithiocarbamate can be investigated using MD simulations to understand its adsorption on metal surfaces, such as copper. jst.go.jpresearchgate.net

In these simulations, a model system is constructed consisting of a metal surface (e.g., a Cu(111) crystal plane) and dibenzyldithiocarbamate molecules in a simulated aqueous environment. jst.go.jp The simulation tracks the trajectories of the molecules as they approach and interact with the surface. Results from such studies demonstrate that the dibenzyldithiocarbamate molecules tend to adsorb strongly onto the metal surface. researchgate.net This adsorption is primarily driven by the strong affinity of the sulfur atoms for the metal, leading to the formation of a protective, self-assembled film. jst.go.jpresearchgate.net This film can act as a hydrophobic layer, isolating the metal from corrosive media. researchgate.net The simulations can also calculate important parameters like adsorption energy, which quantifies the strength of the interaction between the inhibitor molecule and the surface.

| Simulation Type | System Studied | Key Findings | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Dibenzyldithiocarbamate on Copper Surface | Firm adhesion to the copper surface, forming a hydrophobic film. | researchgate.net |

| Molecular Dynamics (MD) | PIPDTC (a related dithiocarbamate) on Cu(111) Surface | Adsorption process explored, indicating chemical adsorption. | jst.go.jp |

| Molecular Dynamics (MD) | Zinc Dibenzyldithiocarbamate on Cu-Ni Alloy | Exploration of the self-assembly and adsorption mechanism. | researchgate.net |

Conformational Dynamics of Ligand Systems

While DFT provides a static picture of the most stable molecular conformation, MD simulations reveal the molecule's flexibility and dynamic behavior in solution or near an interface. The dibenzyldithiocarbamate ligand is not rigid; its two benzyl (B1604629) groups can rotate around the C-N bonds.

Future Research Directions and Emerging Opportunities

Exploration of Novel Derivatives and Analogues for Enhanced Functionality

The core structure of sodium dibenzyldithiocarbamate (B1202937) offers extensive opportunities for modification to create derivatives and analogues with tailored properties. Research is moving towards synthesizing new molecules where the dibenzyl groups or the sodium cation are replaced or functionalized to enhance performance in specific applications.

One area of exploration is the synthesis of novel gold(III) complexes incorporating dithiocarbamate (B8719985) ligands, including dibenzyldithiocarbamate, to improve anti-tumor properties. nih.gov The rationale is to create derivatives with enhanced stability and targeted activity. nih.gov Similarly, new azo-reagents have been prepared from related dithiocarbamate precursors, indicating a pathway to novel colorimetric sensors and analytical reagents. uokerbala.edu.iq The modification of the amine groups in dithiocarbamates has been shown to successfully produce compounds for removing metals like zinc, nickel, and copper from wastewater. nih.gov The ongoing study of various dithiocarbamate derivatives continues to grow, with a significant focus on creating new compounds for diverse applications. mdpi.com

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Traditional chemical synthesis routes are increasingly being re-evaluated for their environmental impact. A key future direction for sodium dibenzyldithiocarbamate and its derivatives is the development of green and sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A patented eco-friendly method for producing the related zinc dibenzyldithiocarbamate highlights a significant shift. google.com This process, which starts from this compound, employs a recyclable organic solvent to virtually eliminate wastewater and achieve near-zero emissions, thereby reducing environmental pollution and production costs. google.com This approach aligns with green chemistry principles by preventing the formation of waste gas and residue. The broader trend in dithiocarbamate synthesis includes exploring biological, enzyme-catalyzed, and water-phase green methods. echemi.com For instance, a greener synthesis of cyanamide (B42294) has been developed using dithiocarbamate, where hydrogen peroxide serves as a mild oxidizing and desulphurizing agent, avoiding more toxic reagents. mdpi.com The common method for synthesizing dithiocarbamates involves reacting carbon disulfide with a primary or secondary amine, often in the presence of an alkali. mdpi.com

Advanced Characterization Techniques for In-Situ Mechanistic Studies

Understanding the precise mechanisms by which this compound and its complexes function is critical for optimizing their performance. Future research will increasingly rely on advanced, in-situ characterization techniques to observe chemical transformations and intermediate species in real-time.

Studies on the decomposition of metal dithiocarbamate complexes to form metal sulfide (B99878) nanoparticles have employed a suite of powerful analytical tools. ucl.ac.uk Techniques such as Nuclear Magnetic Resonance (NMR), in-situ Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and powder X-ray Diffraction (XRD) are used to probe reaction mechanisms. ucl.ac.uk Furthermore, in-situ X-ray Absorption Spectroscopy (XAS) has been instrumental in elucidating the decomposition pathway of iron(III) and nickel(II) dithiocarbamate precursors. ucl.ac.ukrsc.org These studies reveal complex intermediate steps, such as the coordination of solvent molecules and amide exchange, which are crucial for controlling the final nanoparticle properties. ucl.ac.ukrsc.org For surface-based applications, techniques like in-situ Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) are being used to investigate the properties of dithiocarbamate-functionalized electrodes for applications like electrochemical CO2 reduction. researchgate.net

Integration into Smart Materials and Responsive Systems

The ability of dithiocarbamates to interact with various materials and respond to external stimuli opens up possibilities for their integration into smart materials and responsive systems. These materials can change their properties, such as stiffness or damping, in a controlled fashion.

Refined Environmental Remediation Strategies for Complex Contaminants

The strong chelating ability of the dithiocarbamate group makes it highly effective for binding heavy metal ions. nih.gov Future research will focus on refining these properties to develop more selective and efficient remediation strategies for complex and persistent environmental pollutants.

This compound and its derivatives are effective precipitating agents for removing trace heavy metals from water. acs.orgiosrjournals.org Its metal complexes, such as N,N-dibenzyl dithiocarbamato silver(I), can also serve as single-source precursors for synthesizing nanoparticles. tandfonline.com These nanoparticles, in turn, act as photocatalysts for degrading complex organic contaminants like rhodamine 6G and trypan blue dyes under visible light, representing an advanced oxidation process for water treatment. tandfonline.com Dithiocarbamates have shown high efficiency in removing metals such as lead, copper, and iron from aqueous solutions. iosrjournals.org The versatility of dithiocarbamates is further demonstrated by their use in modifying materials like cellulose (B213188) or hydrochar to enhance the removal of specific pollutants such as trivalent arsenic and divalent lead. nih.gov While effective, the use of dithiocarbamates like sodium dimethyldithiocarbamate (B2753861) in wastewater treatment requires careful management, as the compounds themselves can be toxic to aquatic life, underscoring the need for refined, controlled application strategies. epa.gov

Q & A

Q. What are the standard laboratory synthesis protocols for sodium dibenzyldithiocarbamate, and how is its purity validated?

this compound is synthesized via the reaction of benzyl chloride with carbon disulfide and sodium hydroxide in an ethanolic medium. The product is purified through recrystallization. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm the dithiocarbamate functional group (C=S and C-N vibrations at ~950–1250 cm⁻¹), nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to verify stoichiometry (e.g., C, H, N, S content). Purity is further assessed using high-performance liquid chromatography (HPLC) with UV detection .

Q. How is this compound utilized in trace metal analysis?